molecular formula C4H6N4 B072211 1,2,4,5-Tetrazine, 3,6-dimethyl- CAS No. 1558-23-2

1,2,4,5-Tetrazine, 3,6-dimethyl-

Cat. No. B072211
CAS RN: 1558-23-2
M. Wt: 110.12 g/mol
InChI Key: DGLYTMLIGRQDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrazine, 3,6-dimethyl- is a chemical compound with the molecular formula C4H6N4. It’s also known by other names such as s-Tetrazine, 3,6-dimethyl-; Dimethyl-s-tetrazine . It’s a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .


Synthesis Analysis

Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis- (3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles . All new compounds were characterized by 1 H NMR, 13 C NMR and vibrational spectroscopy, mass spectrometry and elemental analysis (C,H,N) .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazine, 3,6-dimethyl- is available as a 2d Mol file . The IUPAC Standard InChIKey is DGLYTMLIGRQDPE-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,2,4,5-Tetrazine, 3,6-dimethyl- is a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,4,5-Tetrazine, 3,6-dimethyl- is 110.1172 . It’s a highly reactive heteroaromatic azadiene .

Scientific Research Applications

Electronic Devices

3,6-dimethyl-1,2,4,5-tetrazine derivatives have been extensively researched for their application in electronic devices . They are used in the design of functionalized tetrazines, which have shown promising results in the period from 2010 to 2020 .

Luminescent Elements

These derivatives are also used in luminescent elements . Their photoluminescence properties make them suitable for use in fluorogenic probes .

Photoelectric Conversion Elements

The compound has been used in photoelectric conversion elements . This application takes advantage of the photoactive properties of 3,6-dimethyl-1,2,4,5-tetrazine derivatives .

Image Sensors

The derivatives of this compound have been used in image sensors . Their unique properties make them suitable for capturing and processing images .

Synthesis of Other Compounds

3,6-dimethyl-1,2,4,5-tetrazine is used in the synthesis of other compounds . Its ability to participate as dienes in the inverse electron demand (ID) Diels–Alder cycloaddition reactions to afford multi-substituted pyridazines has been demonstrated .

Energetic Materials

3,6-dimethyl-1,2,4,5-tetrazine derivatives have been synthesized and characterized for their thermostability . Especially, the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative shows a very high thermal stability up to 370 °C .

Metal Complexes

In coordination chemistry, many 3,6-dimethyl-1,2,4,5-tetrazine derivatives have been reported as ligands for metal complexes .

Potential Antitumor Agents

New 3,6-disubstituted-1,2,4,5-tetrazine derivatives have been designed, synthesized, and analyzed for their cytotoxicity as potential antitumor agents .

properties

IUPAC Name

3,6-dimethyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLYTMLIGRQDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165971
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrazine, 3,6-dimethyl-

CAS RN

1558-23-2
Record name Dimethyl-s-tetrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethyl-1,2,4,5-tetrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazine, 3,6-dimethyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetrazine, 3,6-dimethyl-
Reactant of Route 3
1,2,4,5-Tetrazine, 3,6-dimethyl-
Reactant of Route 4
1,2,4,5-Tetrazine, 3,6-dimethyl-
Reactant of Route 5
1,2,4,5-Tetrazine, 3,6-dimethyl-
Reactant of Route 6
1,2,4,5-Tetrazine, 3,6-dimethyl-

Q & A

Q1: What are the unique structural characteristics of 3,6-dimethyl-1,2,4,5-tetrazine and how are they confirmed?

A1: 3,6-dimethyl-1,2,4,5-tetrazine exhibits a distinct boat conformation, with the amide-substituted nitrogen atoms deviating from the plane formed by the remaining four atoms of the tetrazine ring. This structural feature has been confirmed through single-crystal X-ray diffraction studies. [, ]

Q2: How does the structure of 3,6-dimethyl-1,2,4,5-tetrazine derivatives influence their antitumor activity?

A2: Research indicates that 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives possess notable in vitro antitumor activity against various cancer cell lines, including SGC-7901, HO-8910, MCF-7, and A-549. Further investigations revealed promising in vivo activity against A-549 xenografts in mice models. []

Q3: How does 3,6-dimethyl-1,2,4,5-tetrazine behave in acidic and basic aqueous solutions?

A3: Both 3,6-dimethyl-1,2,4,5-tetrazine and its 1,4-dihydro derivative form stable radicals in aqueous solutions with varying pH levels. This radical formation has been studied using electron spin resonance (ESR) spectroscopy. []

Q4: How does 3,6-dimethyl-1,2,4,5-tetrazine contribute to the semiconducting properties of materials?

A4: When used as a bridging ligand in stacked transition metal macrocycles, 3,6-dimethyl-1,2,4,5-tetrazine enhances intrinsic conductivity. This effect is attributed to the compound's low oxidation potential and the low-lying LUMO (Lowest Unoccupied Molecular Orbital) in the resulting bridged systems. []

Q5: What is known about the photodissociation of 3,6-dimethyl-1,2,4,5-tetrazine?

A5: Studies reveal that 3,6-dimethyl-1,2,4,5-tetrazine undergoes unimolecular photodissociation in the gas phase through a vibrationally excited ground state. This process is faster than vibrational energy redistribution to substituents like methyl groups. []

Q6: Does 3,6-dimethyl-1,2,4,5-tetrazine form any interesting complexes?

A6: Yes, 3,6-dimethyl-1,2,4,5-tetrazine demonstrates a unique ability to coordinate with silver(I) ions, acting as a µ4-bridging ligand. This interaction leads to the formation of three-dimensional framework structures and enhances the electron-deficient tetrazine system's capacity for anion-π interactions. []

Q7: Is 3,6-dimethyl-1,2,4,5-tetrazine found naturally?

A7: Yes, 3,6-dimethyl-1,2,4,5-tetrazine has been identified in the root and litter extracts of Casuarina equisetifolia. []

Q8: Has the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine been studied?

A8: Yes, research has explored the synthesis of various dihydro- and tetrahydro-derivatives of 3,6-dimethyl-1,2,4,5-tetrazine. The reaction pathways and relative stability of these derivatives have been investigated. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.